3-Oxohexanoate

Description

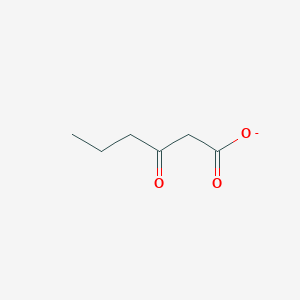

Structure

3D Structure

Properties

Molecular Formula |

C6H9O3- |

|---|---|

Molecular Weight |

129.13 g/mol |

IUPAC Name |

3-oxohexanoate |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |

InChI Key |

BDCLDNALSPBWPQ-UHFFFAOYSA-M |

SMILES |

CCCC(=O)CC(=O)[O-] |

Canonical SMILES |

CCCC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 3-Oxohexanoate: A Technical Guide for Researchers

An In-depth Examination of its Metabolic Role, Analytical Methodologies, and Clinical Relevance

Abstract

3-Oxohexanoate, a medium-chain 3-keto acid, is an intermediate metabolite in the catabolism of fatty acids. While its presence in biological systems is transient, its accumulation or deficiency can be indicative of underlying metabolic perturbations. This technical guide provides a comprehensive overview of the biological significance of 3-Oxohexanoate, with a focus on its role in fatty acid metabolism, its association with inborn errors of metabolism, and detailed methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related diseases.

Introduction

3-Oxohexanoate, also known as 3-ketohexanoic acid, is a six-carbon keto acid. In biological systems, it primarily exists as its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA. This intermediate is a key player in the mitochondrial beta-oxidation of fatty acids, the primary pathway for cellular energy production from lipids. The study of 3-Oxohexanoate and its metabolic context is crucial for understanding normal physiology and the pathophysiology of various metabolic disorders.

Metabolic Pathways Involving 3-Oxohexanoate

The primary biological significance of 3-Oxohexanoate lies in its role as an intermediate in the beta-oxidation of fatty acids.

Fatty Acid Beta-Oxidation

Beta-oxidation is a cyclical process that occurs in the mitochondria, sequentially shortening fatty acyl-CoA molecules by two carbons per cycle to produce acetyl-CoA, NADH, and FADH2. 3-Oxohexanoyl-CoA is the substrate for the final step in the beta-oxidation of a six-carbon fatty acid (hexanoic acid). The enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) catalyzes the thiolytic cleavage of 3-oxohexanoyl-CoA, yielding one molecule of acetyl-CoA and one molecule of butyryl-CoA. Butyryl-CoA then undergoes further rounds of beta-oxidation.

Mammals possess multiple 3-ketoacyl-CoA thiolase isozymes with varying substrate specificities.[1][2] The mitochondrial acetoacetyl-CoA thiolase (T2), encoded by the ACAT1 gene, is crucial for both ketone body metabolism and the catabolism of the amino acid isoleucine.[3][4][5] Thiolase I, or 3-ketoacyl-CoA thiolase, exhibits broad chain-length specificity and is involved in degradative pathways like beta-oxidation.[1][2]

Figure 1: Beta-oxidation of Hexanoyl-CoA.

Potential Role in Fatty Acid Synthesis

While primarily a catabolic intermediate, the reverse reaction catalyzed by 3-ketoacyl-CoA thiolase, a Claisen condensation, is a fundamental step in fatty acid synthesis. However, in eukaryotes, the cytosolic fatty acid synthase (FAS) complex carries out the de novo synthesis of fatty acids, and 3-oxohexanoyl-ACP (acyl carrier protein) would be the analogous intermediate.

Association with Metabolic Disorders

Elevated levels of 3-Oxohexanoate and other organic acids in urine can be indicative of inborn errors of metabolism.

Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency (OMIM #203750) is a rare autosomal recessive disorder that impairs the catabolism of isoleucine and ketone bodies.[3][5] This condition is caused by mutations in the ACAT1 gene, leading to deficient mitochondrial acetoacetyl-CoA thiolase (T2) activity.[4] During periods of metabolic stress, such as fasting or illness, affected individuals can experience severe ketoacidotic episodes.[3] While the primary diagnostic markers are metabolites of isoleucine catabolism, such as 2-methyl-3-hydroxybutyrate and tiglylglycine, the potential for accumulation of other keto acids exists.

Other Inborn Errors of Metabolism

Urinary organic acid analysis is a key diagnostic tool for a wide range of inborn errors of metabolism.[6][7] While specific elevations of 3-Oxohexanoate have not been extensively documented as a primary diagnostic marker, its presence in a comprehensive organic acid profile could provide supporting evidence for defects in fatty acid oxidation or related pathways. For instance, in HMG-CoA synthase deficiency, a disorder of ketone body synthesis, elevations of various hydroxylated hexanoic and hexenoic acids have been observed in urine.[8]

Quantitative Data

Currently, there is a paucity of published data specifically quantifying 3-Oxohexanoate in human biological fluids. The Human Metabolome Database (HMDB) notes that 3-Oxohexanoic acid has been detected but not quantified in several food sources.[9] One study quantified a related compound, 2-ethyl-3-oxohexanoic acid, in human urine following oral administration of 2-ethylhexanoic acid, a metabolite of phthalates.[10] The concentrations of 2-ethyl-3-oxohexanoic acid were determined after methylation and GC-MS analysis.[10] This highlights the feasibility of quantifying such keto acids, though specific data for 3-Oxohexanoate remains to be established in large-scale metabolomic studies.

Table 1: Quantitative Data for a Related Compound: 2-ethyl-3-oxohexanoic acid in Human Urine

| Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| 2-ethyl-3-oxohexanoic acid | Urine | Not specified | GC-MS after methylation | [10] |

Note: This table is provided as an example of the type of quantitative data that could be generated for 3-Oxohexanoate. Further research is needed to establish reference ranges for 3-Oxohexanoate in various biological matrices.

Experimental Protocols

The analysis of 3-Oxohexanoate in biological samples typically requires gas chromatography-mass spectrometry (GC-MS) due to its volatile nature after derivatization.

Sample Preparation and Derivatization for GC-MS Analysis of Urinary Organic Acids

The following is a general protocol for the analysis of organic acids in urine, which can be adapted for the specific detection of 3-Oxohexanoate.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog of 3-Oxohexanoate or a structurally similar keto acid not present in the sample)

-

Ethyl acetate

-

Sodium chloride

-

Hydrochloric acid

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Nitrogen gas for evaporation

Procedure:

-

Sample Collection and Storage: Collect a random or first-morning void urine sample. For quantitative analysis, a 24-hour collection may be preferred. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw the urine sample and centrifuge to remove any precipitate. To a known volume of urine (e.g., 1 mL), add a known amount of the internal standard.

-

Acidification and Extraction: Acidify the sample with hydrochloric acid to a pH of approximately 1. Add sodium chloride to saturate the aqueous phase. Extract the organic acids with two portions of ethyl acetate. Vortex or shake vigorously and then centrifuge to separate the layers.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C). It is crucial to avoid excessive heat and prolonged drying to prevent the loss of volatile compounds.[11]

-

Derivatization: To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.[12]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Figure 2: General workflow for GC-MS analysis of urinary organic acids.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of TMS-derivatized 3-Oxohexanoate. Optimization will be required for specific instrumentation.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Injector Temperature | 250-280°C |

| Oven Temperature Program | Initial temp: 60-80°C, hold for 1-2 min; Ramp: 5-10°C/min to 280-300°C; Hold: 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full scan (e.g., m/z 50-600) for qualitative analysis and identification of the derivatized 3-Oxohexanoate. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the TMS-derivatized 3-Oxohexanoate and the internal standard. |

Conclusion

3-Oxohexanoate is a key, albeit transient, intermediate in fatty acid metabolism. Its accurate quantification in biological fluids holds the potential to serve as a biomarker for inborn errors of metabolism, particularly those affecting beta-oxidation. The methodologies outlined in this guide provide a framework for researchers to investigate the biological roles of 3-Oxohexanoate further. Future metabolomics studies are warranted to establish normative concentration ranges in various populations and to explore its utility as a diagnostic and prognostic marker in a range of metabolic diseases.

References

- 1. Thiolase - Wikipedia [en.wikipedia.org]

- 2. InterPro [ebi.ac.uk]

- 3. orpha.net [orpha.net]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 7. Organic Acids, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Critical sample collection delayed? Urine organic acid analysis can still save the day! A new case of HMG-CoA synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 3-Oxohexanoic acid (HMDB0010717) [hmdb.ca]

- 10. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Emergence of a Metabolic Intermediate: A Technical Guide to 3-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, and its activated form 3-oxohexanoyl-CoA, represents a critical intermediate in the metabolic flux of fatty acids. While not as widely recognized as terminal products, its position within the β-oxidation spiral places it at a crucial juncture of energy metabolism and biosynthetic pathways. This technical guide provides an in-depth exploration of 3-Oxohexanoate, beginning with the historical discoveries that laid the groundwork for its identification. We delve into its biochemical significance, detailing its role in fatty acid metabolism and its relationship with ketone body pathways. Furthermore, this guide presents detailed experimental protocols for the isolation, identification, and quantification of 3-Oxohexanoate, alongside an examination of its potential, though still emerging, role in cellular signaling. Finally, we present key quantitative data and visual representations of relevant metabolic and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, drug discovery, and metabolic engineering.

Discovery and Historical Context

The discovery of 3-Oxohexanoate is intrinsically linked to the broader history of fatty acid metabolism, a cornerstone of modern biochemistry. Its existence as an intermediate was predicted and later confirmed through the elucidation of the fatty acid β-oxidation pathway.

The Dawn of Fatty Acid Oxidation

The journey to understanding how fatty acids are broken down for energy began in the early 20th century. In a landmark series of experiments in 1904, German chemist Franz Knoop fed dogs fatty acids with a phenyl group attached at the terminal (ω) carbon.[1][2] He observed that when the fatty acid chain had an even number of carbons, the urine contained phenylacetic acid, whereas an odd-numbered chain resulted in the excretion of benzoic acid.[1] This led to his revolutionary hypothesis that fatty acids are degraded in a stepwise process involving the oxidation of the β-carbon atom, releasing a two-carbon unit in each cycle.[1][2] This fundamental concept of β-oxidation laid the theoretical groundwork for the existence of specific keto-acyl intermediates.

Enzymatic and Coenzyme Revelations

The decades following Knoop's discovery were marked by the painstaking work of isolating the enzymes and cofactors involved in this intricate metabolic dance. The discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s was a pivotal moment, revealing the activated form of fatty acids that enters the β-oxidation spiral. This led to the understanding that the intermediates in this pathway are not free carboxylic acids but rather their CoA thioesters.

Subsequent research focused on the enzymatic machinery responsible for each step of the cycle. The enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), which catalyzes the final step of cleaving a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA, was identified and characterized.[3][4] This enzyme's specificity for 3-ketoacyl-CoAs provided direct evidence for the existence of these transient intermediates, including 3-oxohexanoyl-CoA.

While a single "discoverer" of 3-Oxohexanoate is not typically cited in historical accounts, its identification was an inevitable consequence of the systematic dissection of the β-oxidation pathway. The convergence of Knoop's β-oxidation theory, the discovery of Coenzyme A, and the characterization of the enzymes of fatty acid metabolism collectively established the existence and role of 3-oxohexanoyl-CoA.

Biochemical Significance

3-Oxohexanoate, primarily in its CoA-activated form, is a key metabolite in several fundamental biochemical pathways.

Role in Fatty Acid β-Oxidation

3-Oxohexanoyl-CoA is a direct intermediate in the catabolism of fatty acids with six or more carbons.[5][6] In the mitochondrial matrix, fatty acyl-CoAs undergo a repeating four-step cycle of oxidation, hydration, oxidation, and thiolysis. 3-Oxohexanoyl-CoA is the product of the third step, the oxidation of 3-hydroxyhexanoyl-CoA, and the substrate for the final thiolytic cleavage by β-ketothiolase, which yields butyryl-CoA and acetyl-CoA.

Link to Fatty Acid Synthesis and Elongation

The reactions of fatty acid metabolism are often reversible. In fatty acid synthesis and elongation, the condensation of acetyl-CoA and butyryl-CoA, catalyzed by β-ketothiolase, can form 3-oxohexanoyl-CoA.[5][7] This intermediate is then subsequently reduced, dehydrated, and reduced again to form the elongated hexanoyl-CoA.

Connection to Ketone Body Metabolism

As a β-keto acid, 3-Oxohexanoate is structurally related to the ketone bodies acetoacetate and β-hydroxybutyrate.[8] While not a primary ketone body itself, its metabolism is linked. The acetyl-CoA produced from the thiolysis of 3-oxohexanoyl-CoA can be a substrate for ketogenesis in the liver during periods of fasting or low carbohydrate intake. Conversely, in extrahepatic tissues, the enzymes involved in ketolysis are capable of acting on short- and medium-chain 3-ketoacyl-CoAs.

Quantitative Data

The following table summarizes key quantitative information for 3-Oxohexanoic acid and its CoA ester.

| Property | 3-Oxohexanoic Acid | 3-Oxohexanoyl-CoA |

| Molecular Formula | C₆H₁₀O₃[9][10] | C₂₇H₄₄N₇O₁₈P₃S[5] |

| Molar Mass | 130.14 g/mol [9][10] | 879.66 g/mol [5] |

| CAS Number | 4380-91-0[9][10] | 19774-86-8[5] |

| PubChem CID | 439658[9] | 102037 |

Experimental Protocols

The detection and quantification of 3-Oxohexanoate and its CoA derivative require specific and sensitive analytical methods due to their low intracellular concentrations and transient nature.

Extraction of Short-Chain Acyl-CoAs from Biological Samples

This protocol is a generalized method for the extraction of short-chain acyl-CoAs, including 3-oxohexanoyl-CoA, from cultured cells or tissues.

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Ice-cold 5% (w/v) perchloric acid (PCA)

-

Saturated K₂CO₃ solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Centrifuge

-

pH meter

Procedure:

-

Homogenization: Homogenize cell pellets or tissue samples in 1 mL of ice-cold 10% TCA or 5% PCA per 100 mg of tissue or 10⁷ cells.

-

Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

-

Neutralization: Neutralize the supernatant by the dropwise addition of saturated K₂CO₃ solution to a pH of 6.5-7.0. Monitor the pH carefully.

-

SPE Cleanup:

-

Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the neutralized supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

-

Elute the acyl-CoAs with 2 mL of methanol or acetonitrile.

-

-

Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., mobile phase for LC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, 3-Oxohexanoic acid must be derivatized to increase its volatility.

Derivatization (as Pentafluorobenzyl Ester):

-

To the dried extract from a saponified sample (to cleave the CoA), add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[11]

-

Vortex the mixture and incubate at room temperature for 20 minutes.[11]

-

Dry the sample under a stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of iso-octane for injection into the GC-MS.[11]

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of 3-Oxohexanoic acid, particularly if a purified standard is available or if the compound is present in sufficient concentration in a mixture.

Sample Preparation:

-

Dissolve the purified 3-Oxohexanoic acid or a concentrated extract in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.

¹H NMR Acquisition Parameters (Example):

-

Spectrometer: 500 MHz or higher.

-

Pulse Sequence: Standard 1D ¹H experiment (e.g., 'zg30').

-

Number of Scans (NS): 128 or higher, depending on the sample concentration.[12]

-

Acquisition Time (AQ): 1.36 s.[12]

-

Relaxation Delay (D1): 2 s.[12]

-

Spectral Width (SW): 20 ppm.[12]

Expected ¹H NMR Signals for 3-Oxohexanoic Acid:

-

A triplet corresponding to the terminal methyl group (C6).

-

A multiplet (sextet) for the methylene group at C5.

-

A triplet for the methylene group at C4.

-

A singlet for the methylene group at C2, adjacent to the ketone and carboxylic acid.

Signaling Pathways

While the primary role of 3-Oxohexanoate is metabolic, emerging research suggests that intermediates of fatty acid and ketone metabolism can also act as signaling molecules, often through epigenetic modifications or receptor binding.

Potential for Histone Modification

The structurally similar ketone body, β-hydroxybutyrate, has been shown to be an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[2] Given the structural similarities, it is plausible that 3-Oxohexanoate or its derivatives could also influence histone acetylation, although this has yet to be directly demonstrated.

Interaction with Cellular Receptors

Ketone bodies are known to interact with specific G-protein coupled receptors, such as HCAR2 (GPR109A).[13] While the affinity of 3-Oxohexanoate for these receptors is unknown, the precedent for short- and medium-chain fatty acid derivatives acting as receptor ligands suggests a potential, yet unexplored, signaling role.

Allosteric Regulation of Enzymes

Intermediates of β-oxidation are known to exert allosteric control over the enzymes within the pathway.[14] For example, 3-ketoacyl-CoA can inhibit upstream enzymes like enoyl-CoA hydratase and acyl-CoA dehydrogenase, providing a feedback mechanism to regulate the metabolic flux.[14]

Visualizations

Metabolic Pathway

Caption: The final steps of β-oxidation of hexanoyl-CoA, highlighting the formation and cleavage of 3-Oxohexanoyl-CoA.

Experimental Workflow

Caption: A generalized workflow for the extraction and analysis of 3-Oxohexanoate from biological samples.

Conclusion

3-Oxohexanoate, while often overshadowed by the more prominent players in fatty acid metabolism, holds a position of fundamental importance. Its discovery was a natural progression of our understanding of β-oxidation, and its role as a metabolic intermediate is well-established. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to investigate this molecule further. While its direct role in cellular signaling is still an emerging field, the precedents set by structurally similar metabolites suggest that 3-Oxohexanoate may yet reveal novel biological functions beyond its established metabolic context. This guide serves as a foundational resource to stimulate and support further inquiry into this pivotal, yet underappreciated, molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. ihmc.us [ihmc.us]

- 3. Beta-oxidation of fatty acids. A century of discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: 3-Oxohexanoyl-CoA (PAMDB000539) [pseudomonas.umaryland.edu]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Showing Compound 3-Oxohexanoyl-CoA (FDB023262) - FooDB [foodb.ca]

- 8. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Oxohexanoic acid | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

The Role of 3-Oxohexanoate in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate, a medium-chain keto acid, is a critical intermediate in the mitochondrial fatty acid beta-oxidation pathway. This metabolic process is fundamental for energy production from lipids, particularly during periods of fasting or prolonged exercise. The proper flux through this pathway is essential for cellular homeostasis, and its dysregulation is implicated in various metabolic disorders. This technical guide provides an in-depth exploration of the role of 3-Oxohexanoate, its enzymatic regulation, and its potential as a biomarker and therapeutic target. We will delve into the quantitative aspects of its metabolism, detailed experimental protocols for its study, and its putative role in cellular signaling.

Biochemical Properties and Metabolic Context

3-Oxohexanoate, also known as 3-ketohexanoate, is the ketoacyl intermediate in the beta-oxidation of a six-carbon fatty acid, hexanoic acid. In its activated form, 3-Oxohexanoyl-CoA, it is a substrate for the final thiolytic cleavage step in the beta-oxidation cycle. This process systematically shortens fatty acyl-CoA chains by two carbons per cycle, generating acetyl-CoA, which then enters the citric acid cycle for ATP production.

The metabolism of 3-Oxohexanoyl-CoA is primarily governed by the enzyme 3-ketoacyl-CoA thiolase. This enzyme catalyzes the reversible reaction of cleaving 3-Oxohexanoyl-CoA into butyryl-CoA and acetyl-CoA. The promiscuity of some thiolase isozymes means they can act on a range of 3-oxoacyl-CoA substrates of varying chain lengths.

The Fatty Acid Beta-Oxidation Pathway

The breakdown of fatty acids occurs in a four-step spiral process within the mitochondria. For a C6 fatty acid like hexanoic acid, the final cycle of beta-oxidation involves the processing of 3-Oxohexanoyl-CoA.

Quantitative Data

Precise quantitative data for the kinetics of 3-ketoacyl-CoA thiolase with 3-Oxohexanoyl-CoA and the intracellular concentrations of 3-Oxohexanoate are not extensively reported in the literature. However, data from related molecules and general acyl-CoA pools provide a valuable context for understanding its metabolic significance.

| Parameter | Value | Cell/Tissue Type | Reference |

| Intracellular Acyl-CoA Concentrations | |||

| Total Acyl-CoA | 15 - 100 µM | Various Mammalian | [1] |

| Free Unbound Acyl-CoA | < 5 nM | Cytosol | [1] |

| Hexanoyl-CoA | ~0.1 - 1 pmol/mg protein | Mouse Liver | [2] |

| 3-Ketoacyl-CoA Thiolase Kinetics | |||

| Km for Acetoacetyl-CoA (C4) | 9.2 µM | Human Mitochondrial T1 | [3] |

| kcat for Acetoacetyl-CoA (C4) | 14.8 s-1 | Human Mitochondrial T1 | [3] |

| Note: Specific kinetic data for 3-Oxohexanoyl-CoA (C6) is not readily available. Thiolases exhibit broad substrate specificity, and it is expected that 3-Oxohexanoyl-CoA is a substrate. |

Experimental Protocols

Assay for 3-Ketoacyl-CoA Thiolase Activity (Thiolysis Direction)

This protocol measures the CoA-SH dependent cleavage of a 3-ketoacyl-CoA substrate. The release of Coenzyme A is monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0)

-

Coenzyme A (CoA-SH) solution (10 mM in water)

-

3-Oxohexanoyl-CoA (substrate) solution (1 mM in water)

-

Purified 3-ketoacyl-CoA thiolase or cell lysate

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM Tris-HCl, pH 8.0

-

50 µL of 10 mM DTNB solution

-

50 µL of 10 mM CoA-SH solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow for any non-enzymatic reactions with DTNB to stabilize.

-

Initiate the reaction by adding 20 µL of the enzyme solution.

-

Record the baseline absorbance at 412 nm for 2 minutes.

-

Start the enzymatic reaction by adding 10 µL of 1 mM 3-Oxohexanoyl-CoA.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Quantification of 3-Oxohexanoate in Biological Samples by GC-MS

This method is suitable for the analysis of non-volatile organic acids like 3-Oxohexanoate in urine or plasma. Derivatization is required to make the analyte volatile for gas chromatography.

Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

-

Acidify the sample to pH < 2 with HCl.

-

Saturate the sample with NaCl.

-

Extract the organic acids with three portions of ethyl acetate or diethyl ether.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

Quantification: Use selected ion monitoring (SIM) of characteristic ions for 3-Oxohexanoate-TMS and the internal standard.

Quantification of 3-Oxohexanoyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species in cell or tissue extracts.

Sample Extraction:

-

Homogenize cells or tissue in a cold solution of 10% trichloroacetic acid.

-

Add an internal standard (e.g., a stable isotope-labeled acyl-CoA).

-

Centrifuge to pellet the protein and collect the supernatant.

-

The supernatant can be further purified by solid-phase extraction (SPE) if necessary.

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the acyl-CoAs.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transition would be from the precursor ion of 3-Oxohexanoyl-CoA to a specific product ion (e.g., the CoA fragment).

Role in Signaling Pathways

While the primary role of 3-Oxohexanoate is metabolic, there is emerging interest in the signaling functions of fatty acid intermediates.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, and they play a crucial role in the regulation of lipid and glucose metabolism. While it has been shown that various fatty acids can act as PPAR agonists, direct evidence for 3-Oxohexanoate as a PPAR ligand is currently lacking. However, as an intermediate in fatty acid metabolism, its levels could indirectly influence PPAR activity by affecting the pools of other activating fatty acids.

Histone Acetylation: Histone acetylation is a key epigenetic modification that regulates gene expression. The acetyl groups for this modification are derived from acetyl-CoA. Since the beta-oxidation of fatty acids, including the breakdown of 3-Oxohexanoyl-CoA, is a major source of acetyl-CoA, fluctuations in the rate of this pathway can impact the availability of acetyl-CoA for histone acetyltransferases (HATs). Some studies have also suggested that longer-chain acyl-CoAs can directly inhibit HATs, suggesting a complex interplay between fatty acid metabolism and epigenetic regulation.[4] The specific role of 3-Oxohexanoyl-CoA in this process remains an area for future investigation.

Relevance in Disease and Drug Development

Given its central role in fatty acid metabolism, alterations in the levels of 3-Oxohexanoate and other beta-oxidation intermediates can be indicative of metabolic disease. For example, inborn errors of metabolism such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency can lead to an accumulation of medium-chain acyl-CoAs and their derivatives. The enzymes of the beta-oxidation pathway, including 3-ketoacyl-CoA thiolase, represent potential targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Modulating the activity of these enzymes could help to restore metabolic flexibility and improve energy homeostasis.

Conclusion

3-Oxohexanoate is a key metabolite in the catabolism of short-to-medium-chain fatty acids. While its primary role is well-established within the beta-oxidation pathway, its potential functions in cellular signaling are an exciting and emerging area of research. The development of more sensitive analytical methods and further investigation into its interactions with nuclear receptors and epigenetic machinery will be crucial to fully elucidate its role in health and disease. This knowledge will be instrumental for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

A Technical Guide to the 3-Oxohexanoate Biosynthesis Pathway in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the 3-oxohexanoate biosynthesis pathway in eukaryotes. While not a canonical metabolic pathway in the classical sense, the synthesis of 3-oxohexanoate and its CoA-esterified form, 3-oxohexanoyl-CoA, is of significant interest, primarily as an intermediate in the reverse β-oxidation pathway. This pathway holds potential for the biotechnological production of valuable chemicals and biopolymers. This document details the core enzymatic reactions, presents available quantitative data from related pathways, outlines detailed experimental protocols for pathway analysis, and provides visualizations of the key processes.

The Core Pathway: Reverse β-Oxidation

In eukaryotes, the biosynthesis of 3-oxohexanoate is primarily understood through the lens of the reverse β-oxidation pathway. This pathway is essentially the reversal of the mitochondrial fatty acid degradation process, repurposed for the elongation of short-chain acyl-CoA molecules.[1] Unlike the canonical fatty acid synthesis that occurs in the cytoplasm, this pathway utilizes a series of reactions that mirror the steps of β-oxidation but in the anabolic direction. The cycle sequentially adds two-carbon units from acetyl-CoA to a growing acyl-CoA chain. The synthesis of 3-oxohexanoyl-CoA represents the completion of the second elongation cycle, starting from two molecules of acetyl-CoA.

The key enzymatic steps for the formation of 3-oxohexanoyl-CoA are:

-

Thiolysis (Condensation): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase .

-

First Reduction: Acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. This step is typically catalyzed by an acetoacetyl-CoA reductase .

-

Dehydration: (S)-3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA, catalyzed by an enoyl-CoA hydratase .

-

Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by a trans-2-enoyl-CoA reductase . This is a critical step that differs from the FAD-dependent oxidation in the catabolic pathway.[1]

-

Second Thiolysis (Condensation): Butyryl-CoA is then condensed with another molecule of acetyl-CoA to form 3-oxohexanoyl-CoA , again catalyzed by β-ketothiolase .[2]

The resulting 3-oxohexanoyl-CoA can then be hydrolyzed to 3-oxohexanoate, though it often serves as a precursor for further elongation or other metabolic fates.[3]

Visualization of the Reverse β-Oxidation Pathway

The following diagram illustrates the sequential enzymatic reactions leading to the synthesis of 3-oxohexanoyl-CoA.

Caption: Reverse β-oxidation pathway for 3-oxohexanoyl-CoA synthesis.

Quantitative Data

Direct, comprehensive quantitative data for the eukaryotic 3-oxohexanoate biosynthesis pathway is not extensively documented in the literature. However, data from related fatty acid and CoA-dependent metabolic pathways can provide a valuable frame of reference for researchers.

Table 1: Example Enzyme Kinetic Parameters from Related Pathways

This table presents kinetic data for enzymes involved in acyl-CoA metabolism. Note that these are not the specific enzymes of the eukaryotic reverse β-oxidation pathway but serve as examples of typical kinetic values.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| (+)-Limonene Synthase | Citrus sinensis | GPP | 13.1 | - | [4] |

| Bornyl Diphosphate Synthase | Salvia officinalis | GPP | 1.4 | - | [4] |

| 5-epi-aristolochene Synthase | Nicotiana tabacum | FPP | ~5 | ~0.05 | [4] |

Table 2: Example Inhibitor Potency Data

This table provides examples of inhibitory constants for enzymes in related lipid synthesis pathways, which is critical for drug development professionals.

| Compound | Target Enzyme | Cell Line | IC₅₀ (nM) | Ki (M) | Reference |

| XEN723 | Stearoyl-CoA Desaturase-1 (SCD1) | Mouse | 45 | - | [5] |

| XEN723 | Stearoyl-CoA Desaturase-1 (SCD1) | HepG2 | 524 | - | [5] |

| BMY 21950 Analog | HMG-CoA Reductase | - | 19 | 4.3 x 10⁻⁹ | [6] |

Experimental Protocols

Investigating the 3-oxohexanoate biosynthesis pathway requires a combination of techniques from molecular biology, biochemistry, and analytical chemistry. The following are detailed protocols for key experiments.

Protocol 1: Analysis of Metabolites by GC-MS

This protocol allows for the quantification of 3-oxohexanoate and related fatty acid intermediates within a cellular context.[5]

1. Cell Culture and Harvesting:

- Plate a relevant eukaryotic cell line (e.g., Saccharomyces cerevisiae, HepG2) in appropriate culture vessels and grow to mid-log phase or desired confluency.

- To induce the pathway, cells can be engineered to express the necessary enzymes or cultured under specific metabolic conditions.

- Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C), and wash pellets with ice-cold phosphate-buffered saline (PBS).[5] Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

2. Lipid/Metabolite Extraction:

- Perform a metabolite extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.[5]

- For a broader metabolite analysis, a cold methanol/water extraction is often preferred.

- Vortex the cell pellet with the extraction solvent, incubate on ice, and then centrifuge to pellet cell debris.

- Collect the supernatant containing the metabolites.

3. Derivatization for GC-MS Analysis:

- Evaporate the solvent from the metabolite extract under a stream of nitrogen.

- To make the keto acids volatile for GC analysis, a two-step derivatization is required:

- Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto group.

- Silylation: Add N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the carboxylic acid group.

4. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-5ms or similar) for separation.

- Set an appropriate GC oven temperature program to resolve the metabolites of interest.

- The mass spectrometer will be used to identify and quantify the individual metabolites based on their retention times and mass fragmentation patterns compared to known standards.[5]

Protocol 2: In Vitro Enzyme Activity Assay

This protocol describes a general method for measuring the activity of a purified enzyme from the pathway, such as β-ketothiolase, using a spectrophotometric assay.[4]

1. Protein Expression and Purification:

- Clone the gene for the target enzyme (e.g., eukaryotic β-ketothiolase) into an expression vector (e.g., pET vector with a His-tag).

- Transform the vector into an expression host like E. coli BL21(DE3).

- Induce protein expression with IPTG and grow the culture for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

- Harvest the cells, lyse them by sonication, and purify the His-tagged protein using a nickel-NTA affinity chromatography column.[7]

- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Spectrophotometric Assay (Thiolase Condensation Reaction):

- This assay measures the decrease in the absorbance of the enol form of the acyl-CoA substrate upon cleavage. For the condensation reaction, a coupled assay is often used.

- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Substrate 1 (e.g., 0.1 mM Butyryl-CoA)

- Substrate 2 (e.g., 0.5 mM Acetyl-CoA)

- Coupling enzyme and cofactors if needed (e.g., monitoring NADH/NADPH consumption at 340 nm for reductase steps).

- Initiation and Measurement:

- Equilibrate the mixture to the optimal temperature (e.g., 30°C) in a spectrophotometer.

- Initiate the reaction by adding the purified enzyme.

- Monitor the change in absorbance at the appropriate wavelength over time. For example, the disappearance of the Mg²⁺-complexed acetoacetyl-CoA can be monitored at 304 nm.

- Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine kinetic parameters like Km and Vmax by varying the concentration of one substrate while keeping the other saturated.[8][9]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a potential pathway modulator on 3-oxohexanoate production.

Caption: General experimental workflow for pathway analysis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, biological profile, and quantitative structure-activity relationship of a series of novel 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to Endogenous 3-Oxohexanoate: Sources, Physiological Levels, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, a medium-chain keto acid, is an endogenous metabolite attracting increasing interest within the scientific community. Arising from fundamental metabolic pathways, its physiological concentrations and fluctuations can offer insights into cellular energy status and metabolic health. This technical guide provides a comprehensive overview of the endogenous sources of 3-Oxohexanoate, summarizes the available data on its physiological levels, and presents detailed experimental protocols for its quantification in biological matrices. Furthermore, this document includes visualizations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Endogenous Sources of 3-Oxohexanoate

3-Oxohexanoate is primarily generated through two key catabolic pathways: the β-oxidation of fatty acids and the degradation of the essential amino acid, L-lysine.

Fatty Acid β-Oxidation

The β-oxidation spiral is a major pathway for energy production, breaking down fatty acids into acetyl-CoA. 3-Oxohexanoate, in its activated form 3-oxohexanoyl-CoA, is an intermediate in the β-oxidation of fatty acids with an even number of carbons, such as hexanoic acid. The process occurs within the mitochondria and involves a series of four enzymatic reactions. Inborn errors of metabolism affecting medium-chain fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of upstream metabolites, including derivatives of 3-oxooctanoic acid, a related medium-chain keto acid.[1] This suggests that under certain pathological conditions, intermediates of β-oxidation, like 3-oxohexanoyl-CoA, may be diverted and accumulate.

Lysine Degradation

The catabolism of L-lysine, an essential amino acid, provides another route for the endogenous production of 3-Oxohexanoate. In mammals, the primary site of lysine catabolism is the liver mitochondria.[2][3] The degradation of L-lysine proceeds through a series of enzymatic steps, ultimately yielding intermediates that can enter the tricarboxylic acid (TCA) cycle. One of the proposed pathways involves the formation of 3-amino-5-oxohexanoate, which can be further metabolized. While the direct conversion to 3-Oxohexanoate in human lysine degradation is not as clearly defined as in fatty acid oxidation, the involvement of related keto-acid intermediates is established.[4]

Physiological Levels of 3-Oxohexanoate

Direct quantitative data for endogenous 3-Oxohexanoate in healthy human subjects is limited in the currently available scientific literature. However, studies on related compounds and general organic acid profiling provide an indication of its likely concentration range.

A study on the urinary metabolites of 2-ethylhexanoic acid, a structurally similar compound, reported a mean concentration of its 3-oxo metabolite, 2-ethyl-3-oxohexanoic acid, in the urine of healthy individuals.[5] While not a direct measure of 3-Oxohexanoate, this data suggests that low micromolar concentrations of related medium-chain keto acids can be expected in urine.

Table 1: Reported Urinary Concentration of a Related 3-Oxo Acid

| Compound | Matrix | Mean Concentration (± SD) | Reference |

| 2-ethyl-3-oxohexanoic acid | Urine | 482.2 ± 389.5 µg/L | [5] |

Note: This data is for a related compound and should be interpreted with caution as a proxy for 3-Oxohexanoate levels.

Further research involving targeted metabolomics is required to establish definitive reference ranges for 3-Oxohexanoate in various human biological matrices, including plasma, urine, and cerebrospinal fluid.

Experimental Protocols for Quantification

The quantification of 3-Oxohexanoate in biological samples typically requires chromatographic separation coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and potential for thermal instability, derivatization is a critical step for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of organic acids, including keto acids like 3-Oxohexanoate, in urine.

3.1.1. Sample Preparation and Extraction

-

Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-Oxohexanoate or a structurally similar keto acid not present in the sample).

-

Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid.

-

Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine. Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process two more times, pooling the organic layers.

-

Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

3.1.2. Derivatization

-

Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes. This step stabilizes the keto group.

-

Silylation: Cool the sample to room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 45 minutes. This step derivatizes the carboxylic acid group, increasing volatility.[6][7]

3.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 3-Oxohexanoate and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers an alternative approach that may not require derivatization, although derivatization can still be employed to enhance sensitivity and chromatographic performance for short-chain keto acids.

3.2.1. Sample Preparation

-

Internal Standard Addition: Add a known amount of an appropriate internal standard to 100 µL of plasma or urine.

-

Protein Precipitation (for plasma): Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis. For urine, a simple dilution step may be sufficient after internal standard addition.

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for 3-Oxohexanoate would need to be optimized (precursor ion -> product ion).

References

- 1. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emerging Role of 3-Oxohexanoate in Cellular Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the medium-chain keto acid 3-Oxohexanoate, offering a comprehensive overview of its metabolic context and a forward-looking perspective on its potential involvement in cellular signaling. While direct evidence for a signaling role of 3-Oxohexanoate is currently limited, this document synthesizes existing knowledge on related signaling molecules to propose potential mechanisms and guide future research for scientists and drug development professionals.

Introduction to 3-Oxohexanoate

3-Oxohexanoate, also known as 3-ketohexanoate, is a six-carbon beta-keto acid. As a metabolic intermediate, it is involved in the biosynthesis and degradation of fatty acids.[1] While its primary role has been considered metabolic, the growing understanding of metabolites as signaling molecules necessitates a closer examination of 3-Oxohexanoate's potential to influence cellular communication.

Chemical and Physical Properties of 3-Oxohexanoate

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| IUPAC Name | 3-oxohexanoic acid | PubChem |

| Synonyms | 3-Ketohexanoic acid, β-Ketocaproic acid | PubChem |

| Physical Description | Solid | Human Metabolome Database |

| CAS Number | 4380-91-0 | PubChem |

Metabolic Context of 3-Oxohexanoate

3-Oxohexanoate is a product of fatty acid beta-oxidation, the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA. Specifically, it is an intermediate in the breakdown of fatty acids with an even number of carbons. Conversely, it can also be a precursor in the biosynthesis of certain lipids.

Potential Signaling Mechanisms of 3-Oxohexanoate

While dedicated signaling pathways for 3-Oxohexanoate have not been identified, its structural similarity to other known signaling molecules, such as medium-chain fatty acids (MCFAs) and the ketone body beta-hydroxybutyrate (BHB), suggests plausible mechanisms of action.

G-Protein Coupled Receptor (GPCR) Activation

Several GPCRs are activated by short- and medium-chain fatty acids. Given its C6 backbone, 3-Oxohexanoate is a candidate ligand for these receptors.

-

GPR84: This receptor is activated by MCFAs, particularly those with carbon chain lengths of 9 to 14. Interestingly, studies have shown that MCFAs with hydroxyl groups at the 2- or 3-position can be more effective agonists. While 3-Oxohexanoate is a C6 molecule, its 3-oxo group could potentially interact with the receptor binding pocket. GPR84 activation is linked to pro-inflammatory responses in immune cells.

-

GPR40 (FFAR1), GPR41 (FFAR3), and GPR43 (FFAR2): These receptors are primarily activated by short-chain fatty acids (SCFAs) and longer-chain fatty acids. While 3-Oxohexanoate falls between the typical ligand profiles for these receptors, its potential for interaction, particularly under conditions of high metabolic flux, warrants investigation.

References

An In-depth Technical Guide to 3-Oxohexanoate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, a six-carbon beta-keto acid, is a metabolite of significant interest due to its role in fatty acid metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-oxohexanoate and its corresponding acid, 3-oxohexanoic acid. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside an exploration of its biological functions, particularly its involvement in the beta-oxidation pathway. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physical and Chemical Properties

While experimental data for 3-oxohexanoic acid is limited, its properties can be inferred from its structure and data available for its esters and isomers. The presence of both a carboxylic acid and a ketone functional group dictates its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of 3-Oxohexanoic Acid and its Derivatives

| Property | 3-Oxohexanoic Acid | Ethyl 3-oxohexanoate | Methyl 3-oxohexanoate |

| Molecular Formula | C₆H₁₀O₃[1] | C₈H₁₄O₃ | C₇H₁₂O₃[2] |

| Molecular Weight ( g/mol ) | 130.14[1] | 158.19 | 144.17[2] |

| Appearance | Solid (Predicted)[1] | Colorless to light yellow liquid | Colorless to pale yellow liquid |

| Melting Point (°C) | Not available | -44 | -43 |

| Boiling Point (°C) | Not available | 95 / 15 mmHg | 85-88 / 25 hPa |

| Density (g/mL) | Not available | 0.989 (at 25 °C) | 1.017 (at 20 °C) |

| Refractive Index | Not available | 1.427 (at 20 °C) | 1.426 |

| pKa (Strongest Acidic) | 4.37 (Predicted)[3] | Not applicable | Not applicable |

| Solubility | Predicted water solubility: 33.9 g/L[3] | Slightly soluble in water | Soluble in alcohol |

Experimental Protocols

Synthesis of 3-Oxohexanoic Acid via Hydrolysis of Ethyl 3-Oxohexanoate

A common and effective method for the preparation of 3-oxohexanoic acid is the hydrolysis of its ethyl ester, ethyl 3-oxohexanoate.

Materials:

-

Ethyl 3-oxohexanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

Saponification: Dissolve ethyl 3-oxohexanoate in ethanol in a round-bottom flask. Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of an aqueous solution of NaOH or KOH.

-

Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. This will protonate the carboxylate to form the free carboxylic acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.

-

Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude 3-oxohexanoic acid.

Purification of 3-Oxohexanoic Acid

The crude 3-oxohexanoic acid can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., a small amount of water or an organic solvent mixture) and then allow it to cool slowly.

-

Dissolution: Dissolve the crude 3-oxohexanoic acid in the minimum amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Stationary Phase: Prepare a silica gel column.

-

Mobile Phase: Select an appropriate eluent system, for example, a gradient of ethyl acetate in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like 3-oxohexanoate (often after derivatization to its methyl or ethyl ester). The sample is vaporized and separated based on its boiling point and interactions with the column stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for identification and quantification.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): For the non-volatile 3-oxohexanoic acid, LC-MS is a suitable analytical method. The compound is separated by liquid chromatography and then detected by mass spectrometry.

Biological Significance

3-Oxohexanoate is an intermediate in the metabolic pathway of fatty acid oxidation, specifically beta-oxidation.[5][6] This catabolic process breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[5]

Role in Beta-Oxidation

The beta-oxidation of a fatty acid involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons. 3-Oxoacyl-CoA is a key intermediate in the third step of this cycle.

Cellular Signaling

Currently, there is limited direct evidence in the scientific literature implicating 3-oxohexanoate as a primary signaling molecule in specific cellular signaling pathways. Its primary recognized role is as a metabolic intermediate. However, as with many metabolites, its cellular concentration can influence broader cellular processes and may have indirect signaling effects. Further research is required to elucidate any direct signaling functions of 3-oxohexanoate.

Conclusion

3-Oxohexanoate is a key metabolite in fatty acid metabolism with well-defined physical and chemical properties for its common esters. While experimental data for the free acid is less available, its synthesis and purification can be achieved through standard organic chemistry techniques. Its central role in the beta-oxidation pathway underscores its importance in cellular energy homeostasis. Future research into the potential signaling roles of 3-oxohexanoate could open new avenues for understanding metabolic regulation and its implications in health and disease. This guide provides a foundational resource for scientists and researchers to further explore the multifaceted nature of this important molecule.

References

- 1. 3-Oxohexanoic acid | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Oxohexanoic acid (HMDB0010717) [hmdb.ca]

- 4. ajbs.scione.com [ajbs.scione.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

3-Oxohexanoate as a Metabolite in Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate is a beta-keto acid that plays a pivotal, albeit often transient, role in the metabolism of various microbial communities. While not as frequently quantified as some other metabolites, its position as a key intermediate in fatty acid metabolism and as a precursor to significant signaling molecules underscores its importance. This technical guide provides an in-depth exploration of 3-oxohexanoate's role, its metabolic pathways, and the methodologies used to study it, with a focus on its relevance to microbial physiology and potential applications in drug development.

Biosynthesis and Degradation Pathways of 3-Oxohexanoate

3-Oxohexanoate is primarily formed as an intermediate in the beta-oxidation of fatty acids and can also be a precursor in the biosynthesis of various compounds.

Biosynthesis of 3-Oxohexanoyl-CoA

The biosynthesis of 3-oxohexanoyl-CoA, the coenzyme A-activated form of 3-oxohexanoate, is a key step in the production of N-acyl-homoserine lactones (AHLs) and polyhydroxyalkanoates (PHAs). The pathway generally involves the condensation of acetyl-CoA and butyryl-CoA.

Degradation of 3-Oxohexanoate via Beta-Oxidation

3-Oxohexanoate, in its CoA-activated form, is an intermediate in the beta-oxidation pathway of fatty acids. This catabolic process breaks down fatty acids to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]

Role in Microbial Communities

The primary significance of 3-oxohexanoate in microbial communities stems from its role as a precursor to N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key quorum-sensing molecule in many Gram-negative bacteria.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. 3-oxo-C6-HSL is a well-studied autoinducer in this process.

References

Methodological & Application

Quantitative Analysis of 3-Oxohexanoate Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3-Oxohexanoate, a medium-chain keto acid, using gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, a derivatization step is essential for accurate and reproducible quantification. This document outlines a comprehensive workflow, including sample preparation, a robust silylation-based derivatization method, and optimized GC-MS parameters for the sensitive detection of 3-Oxohexanoate. The presented methodologies are designed to be applicable to various biological matrices, supporting research in metabolic pathways and drug development.

Introduction

3-Oxohexanoate, a beta-keto acid, is an intermediate in fatty acid biosynthesis.[1] Its accurate quantification in biological samples is crucial for understanding metabolic fluxes and the effects of therapeutic interventions on fatty acid metabolism. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like 3-Oxohexanoate by GC-MS is challenging due to their low volatility and potential for thermal degradation.[2]

To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[3] Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for compounds containing carboxylic acid and hydroxyl groups.[2] This application note describes a method for the quantitative analysis of 3-Oxohexanoate using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol details the extraction of 3-Oxohexanoate from human plasma.

Materials:

-

Human plasma

-

Internal Standard (IS) solution (e.g., 13C-labeled 3-Oxohexanoate)

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate, anhydrous

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the internal standard solution. Vortex briefly to mix.

-

Acidification: Add 50 µL of 1M HCl to the plasma sample to acidify it. Vortex for 10 seconds.

-

Liquid-Liquid Extraction:

-

Add 1 mL of MTBE to the acidified plasma.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

-

Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL centrifuge tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization Protocol

This protocol describes the silylation of the extracted 3-Oxohexanoate.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reagent Addition: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2]

-

Cooling: Allow the vial to cool to room temperature.

-

Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A polar capillary column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | |

| Initial Temperature | 80°C, hold for 2 minutes |

| Ramp Rate | 10°C/min to 240°C |

| Final Hold | Hold at 240°C for 5 minutes |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | To be determined empirically based on the mass spectrum of the derivatized 3-Oxohexanoate standard |

| Proposed Quantifier Ion | m/z 157 (M-CH3-C4H8) |

| Proposed Qualifier Ions | m/z 117 (Si(CH3)3), m/z 173 (M-C3H7O) |

Quantification

A calibration curve is constructed by preparing standards of 3-Oxohexanoate at various concentrations and subjecting them to the same extraction and derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of 3-Oxohexanoate in the unknown samples is then determined from this calibration curve.

Data Presentation

The following tables present hypothetical quantitative data for 3-Oxohexanoate in human plasma from a control group and a group treated with a metabolic modulator. This data is for illustrative purposes to demonstrate the application of the described method.

Table 1: Calibration Curve Data for 3-Oxohexanoate

| Concentration (µM) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.12 |

| 1.0 | 0.25 |

| 5.0 | 1.28 |

| 10.0 | 2.55 |

| 25.0 | 6.40 |

| 50.0 | 12.75 |

Table 2: Quantitative Analysis of 3-Oxohexanoate in Human Plasma

| Sample ID | Group | 3-Oxohexanoate Concentration (µM) | Standard Deviation |

| CTRL-01 | Control | 5.2 | 0.4 |

| CTRL-02 | Control | 4.8 | 0.3 |

| CTRL-03 | Control | 5.5 | 0.5 |

| TRT-01 | Treated | 12.3 | 0.9 |

| TRT-02 | Treated | 11.8 | 0.7 |

| TRT-03 | Treated | 13.1 | 1.1 |

Visualizations

References

Application Note: Quantification of 3-Oxohexanoate in Human Plasma using LC-MS/MS

References

Application Notes and Protocols for the Synthesis of Radiolabeled 3-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, facilitating the study of absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. 3-Oxohexanoate is a β-keto ester that may serve as an intermediate in various metabolic pathways, including fatty acid metabolism. The synthesis of radiolabeled 3-oxohexanoate, such as with Carbon-14 ([14C]), enables quantitative analysis of its metabolic fate and the elucidation of its biological roles.

This document provides a detailed protocol for the synthesis of ethyl [2-14C]-3-oxohexanoate, a common ester of 3-oxohexanoate, via a crossed Claisen condensation reaction. The protocol is designed for a small, radiochemical scale suitable for laboratory research.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of radiolabeled β-keto esters, providing a benchmark for the expected outcomes of the described protocol.

| Parameter | Typical Value | Reference |

| Radiochemical Purity | >95% | General knowledge from radiopharmaceutical purification |

| Chemical Purity | >98% (by HPLC) | General knowledge from organic synthesis purification |

| Radiochemical Yield | 20-40% | Based on typical yields for multi-step radiochemical syntheses |

| Specific Activity | 1.85-2.22 GBq/mmol (50-60 mCi/mmol) | Theoretical maximum for single 14C label is ~2.3 GBq/mmol[1] |

| Overall Synthesis Time | 6-8 hours | Estimated time for small-scale laboratory synthesis |

Experimental Protocols

Protocol 1: Synthesis of [1-14C]Ethyl Acetate

This protocol describes the synthesis of the key radiolabeled precursor, [1-14C]ethyl acetate, from commercially available sodium [1-14C]acetate.

Materials:

-

Sodium [1-14C]acetate (e.g., 370 MBq, 10 mCi)

-

Glacial acetic acid (non-radiolabeled)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium carbonate solution

-

Saturated calcium chloride solution

-

Anhydrous magnesium sulfate

-

Dry diethyl ether

-

Zeolites (boiling chips)

Equipment:

-

10 mL round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Radiation shielding (as appropriate for handling 14C)

Procedure:

-

Reaction Setup: In a clean, dry 10 mL round-bottom flask containing a magnetic stir bar, add the sodium [1-14C]acetate.

-

Esterification: To the flask, add 1.0 mL of anhydrous ethanol and 0.5 mL of glacial acetic acid. While cooling the flask in an ice bath and stirring, slowly add 0.1 mL of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 30 minutes using a heating mantle.

-

Distillation: After reflux, allow the mixture to cool slightly. Rearrange the apparatus for distillation. Add a few fresh zeolites and distill the crude [1-14C]ethyl acetate, collecting the fraction boiling between 74-79 °C.

-

Work-up: Transfer the collected distillate to a separatory funnel. Carefully add 2 mL of saturated sodium carbonate solution to neutralize any remaining acid (caution: CO2 evolution). Shake gently and allow the layers to separate. Discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 2 mL of saturated calcium chloride solution and 2 mL of water, discarding the aqueous layer each time.

-

Drying: Transfer the organic layer to a small, dry conical flask and dry over anhydrous magnesium sulfate.

-